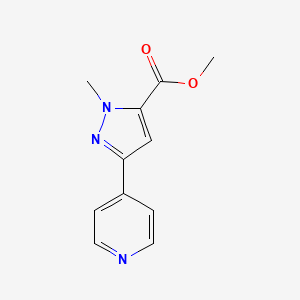

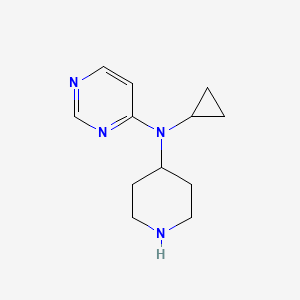

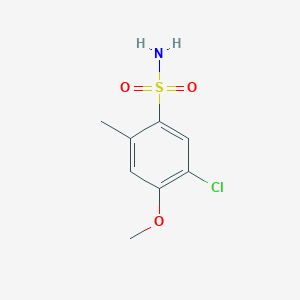

![molecular formula C10H18N2O2 B1432663 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1547059-89-1](/img/structure/B1432663.png)

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), to which tert-butyl compounds are related, are used extensively in commercial products to prolong shelf life by retarding oxidative reactions. These compounds, including tert-butyl derivatives, have been found in various environmental matrices and are linked to potential human exposure and toxicity concerns. Studies suggest that certain SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and possibly carcinogenic outcomes. Future research is directed towards understanding the environmental behavior of novel SPAs and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Synthesis of N-heterocycles

Tert-butanesulfinamide, closely related to tert-butyl compounds, is significantly used in asymmetric synthesis of N-heterocycles, showcasing the broad utility of tert-butyl derivatives in producing structurally diverse and pharmacologically relevant compounds. This methodology facilitates access to piperidines, pyrrolidines, azetidines, and their fused derivatives, which are core structures in many natural products and drugs (Philip et al., 2020).

Role in Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effect of carboxylic acids on microbial biocatalysts is an area of interest due to their potential as biorenewable chemicals. Understanding the mechanisms of inhibition by these acids, including derivatives of tert-butyl compounds, is crucial for engineering robust microbial strains with improved industrial performance. This knowledge aids in developing strategies to mitigate the inhibitory effects and enhance the production of desired bioproducts (Jarboe et al., 2013).

Bioseparation Processes

Tert-butyl derivatives find applications in bioseparation processes, particularly in three-phase partitioning (TPP), a nonchromatographic bioseparation technology. TPP is used for the extraction, separation, and purification of various bioactive molecules, including proteins, enzymes, and small organic compounds, from natural sources. The role of tert-butyl derivatives in improving the efficiency and scalability of TPP processes highlights their significance in the pharmaceutical, food, and cosmetic industries (Yan et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUOLJNMRCIQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

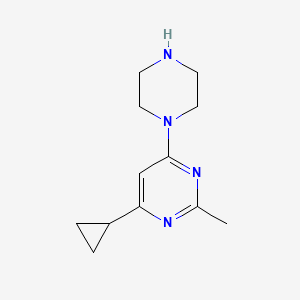

![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)

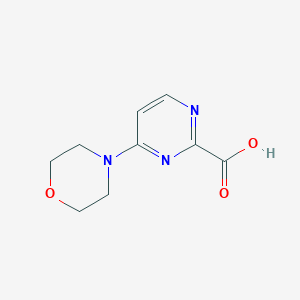

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

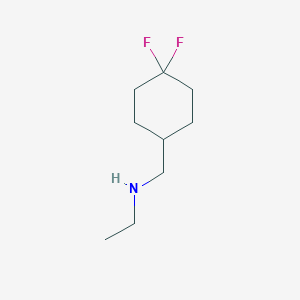

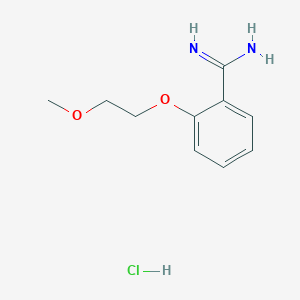

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)